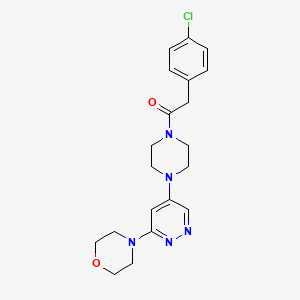![molecular formula C19H24N4O2 B2603299 (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034232-68-1](/img/structure/B2603299.png)
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperidine ring, a methylpyridine group, and a tetrahydrobenzo[d]imidazole group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also contains a methylpyridine group, which is a pyridine ring (a six-membered aromatic ring with two double bonds and one nitrogen atom) with a methyl group attached. The tetrahydrobenzo[d]imidazole group is a bicyclic structure containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the methylpyridine group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the heterocyclic rings and the nitrogen atoms in this compound would be expected to influence its polarity and hence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Novel Synthetic Methods : Research has introduced innovative synthetic pathways for creating compounds with intricate structures, including those related to the molecule . For instance, a study detailed a new method for preparing derivatives of 2-aminopyridines, crucial for constructing bicyclic imidazo[1,2-a]pyridine structures, showcasing advanced synthesis techniques for complex heterocycles (Lifshits, Ostapchuk, & Brel, 2015).
Structural Elucidation : Efforts in structural exploration and Hirshfeld surface analysis have been applied to novel bioactive heterocycles, emphasizing the importance of understanding molecular configurations and intermolecular interactions in the development of therapeutic agents (Benaka Prasad et al., 2018).
Biological Activities
Antagonistic Properties : A study on nonpeptide alphavbeta3 antagonists highlighted the discovery of a potent antagonist with significant in vitro and in vivo efficacy, suggesting the potential of related compounds in treating conditions like osteoporosis (Hutchinson et al., 2003).
Antimicrobial and Antioxidant Activities : Compounds with the structural features similar to the query molecule have shown considerable antimicrobial and antioxidant activities, as demonstrated in the synthesis and evaluation of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives (Bassyouni et al., 2012).
Thermal and Optical Studies : The thermal, optical, and structural characteristics of related compounds have been investigated to understand their stability and potential applications in materials science, as seen in the study of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime (Karthik et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-3-2-4-18(22-13)25-15-7-9-23(10-8-15)19(24)14-5-6-16-17(11-14)21-12-20-16/h2-4,12,14-15H,5-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRPODRVOHYIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2603223.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)


![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2603239.png)
